4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a chemical compound with the molecular formula C21H16FNO2 and a molecular weight of 333.36 g/mol This compound is known for its unique structure, which includes a fluorophenyl group attached to a tetrahydroacridine core
Preparation Methods
The synthesis of 4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with other similar compounds, such as:
4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid: This compound has a similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
4-[(4-Bromophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid:
4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid: The methyl group can affect the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJBOLNIHJRSHP-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)F)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.